molecular formula C48H64N6O12S2 B1679272 Benzathine benzylpenicillin CAS No. 1538-09-6

Benzathine benzylpenicillin

Cat. No.: B1679272
CAS No.: 1538-09-6
M. Wt: 981.2 g/mol
InChI Key: WIDKTXGNSOORHA-CJHXQPGBSA-N
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Description

Benzathine benzylpenicillin, also known as this compound, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used for the prevention of rheumatic fever . This compound is a combination of benzylpenicillin and benzathine, which allows for the slow release of penicillin, making it effective for prolonged periods .

Mechanism of Action

Target of Action

Benzathine Penicillin G (BPG), also known as Benzylpenicillin, is a narrow-spectrum antibiotic that targets susceptible bacteria . It is particularly effective against gram-positive aerobic organisms such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

BPG exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts through the inhibition of biosynthesis of cell-wall mucopeptide .

Biochemical Pathways

The bactericidal activity of Penicillin G results from the inhibition of cell wall synthesis and is mediated through Penicillin G binding to penicillin-binding proteins (PBPs) . This interaction leads to the death of the bacterial cell wall, resulting in bactericidal activity against susceptible bacteria .

Pharmacokinetics

BPG has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of slow hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . Following subcutaneous injection, the principal absorption half-life is 20.1 days, and 89.6% of the drug is directed via this pathway compared with 10.2 days and 71.3% following intramuscular administration .

Result of Action

The result of BPG’s action is the effective treatment of infections caused by susceptible bacteria. Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws . It is also used to prevent rheumatic fever .

Action Environment

The action of BPG can be influenced by the route of administration. For instance, subcutaneous administration of BPG is safe and significantly delays penicillin absorption . High-dose BPG via the subcutaneous route would fulfill many product characteristics required for the next generation of longer-acting penicillins for use in Rheumatic Heart Disease (RHD) . The delivery of BPG to the subcutaneous tissue can be confirmed with ultrasonography .

Biochemical Analysis

Biochemical Properties

Benzathine penicillin G plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with enzymes such as transpeptidases, which are involved in the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the weakening and eventual lysis of the bacterial cell. Benzathine penicillin G also interacts with proteins such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Cellular Effects

Benzathine penicillin G affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cells, it can influence immune responses by reducing the bacterial load and thereby decreasing inflammation . Benzathine penicillin G can also impact cell signaling pathways and gene expression by altering the bacterial environment and reducing the production of bacterial toxins .

Molecular Mechanism

The molecular mechanism of action of benzathine penicillin G involves binding to penicillin-binding proteins (PBPs) on the bacterial cell wall . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . Benzathine penicillin G also induces changes in gene expression by inhibiting the synthesis of bacterial cell wall components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzathine penicillin G change over time due to its stability and degradation. Benzathine penicillin G is known for its prolonged stability, allowing it to maintain therapeutic levels in the bloodstream for extended periods . Over time, it can degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that benzathine penicillin G can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of benzathine penicillin G vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and prevents infections . At high doses, it can cause toxic effects such as nephrotoxicity and neurotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve therapeutic effects, while high doses can lead to adverse effects .

Metabolic Pathways

Benzathine penicillin G is involved in metabolic pathways related to its degradation and elimination. It is hydrolyzed to penicillin G, which is then metabolized by the liver and excreted by the kidneys . Enzymes such as beta-lactamases can degrade benzathine penicillin G, reducing its efficacy . The compound can also affect metabolic flux by altering the levels of metabolites involved in bacterial cell wall synthesis .

Transport and Distribution

Benzathine penicillin G is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters (OATs) and binding proteins that facilitate its uptake and distribution . The compound can accumulate in tissues such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of benzathine penicillin G is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It can also localize to specific compartments within human cells, such as lysosomes, where it is degraded and eliminated . Post-translational modifications and targeting signals can direct benzathine penicillin G to specific organelles, enhancing its activity and function .

Preparation Methods

Benzathine benzylpenicillin is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The chemical designation of this compound is (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate . Industrial production involves the preparation of solid dispersions using hydrophilic carriers through solvent evaporation methods. This process enhances the dissolution rate of the hydrophobic drug by increasing its surface area .

Chemical Reactions Analysis

Benzathine benzylpenicillin undergoes various chemical reactions, including hydrolysis and degradation. It is susceptible to hydrolysis in aqueous solutions, leading to the formation of penicilloic acid. The compound is also prone to degradation under acidic and basic conditions, resulting in the breakdown of the β-lactam ring . Common reagents used in these reactions include sodium hydroxide and hydrochloric acid. The major products formed from these reactions are penicilloic acid and other degradation products .

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194317
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-02-5
Record name Penicillin G benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillin G Benzathine,tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzathine benzylpenicillin
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